Ethacrynic Acid-d5
Description
Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences
Isotopic labeling is a technique that involves the replacement of specific atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. creative-proteomics.commetwarebio.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but possesses a unique physical property, such as a different mass or radioactive decay, that allows it to be traced and detected. creative-proteomics.commetwarebio.com This ability to track molecules has made isotopic labeling an indispensable tool in chemical biology and pharmaceutical sciences. musechem.comadesisinc.com
In pharmaceutical research, stable isotope labeling provides profound insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs within biological systems. musechem.commetsol.com By tracing the path of isotopically labeled drugs, scientists can gain valuable information on drug efficacy, safety, and metabolic pathways, which helps to streamline the drug development process. adesisinc.commetsol.com For instance, understanding a drug's metabolic fate is crucial for identifying potential metabolites and optimizing dosing regimens. adesisinc.comckisotopes.com
Furthermore, stable isotope labeling plays a critical role in mechanistic and kinetic studies of chemical reactions. symeres.com The use of stable isotopes enhances the precision of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural characterization of biomolecules and the elucidation of complex reaction mechanisms. adesisinc.comsymeres.com This enhanced analytical precision is vital for understanding cellular functions and identifying potential therapeutic targets in complex biological systems. adesisinc.com The versatility of isotopic labeling is highlighted by its broad applications across various scientific disciplines, where it not only improves the accuracy of experimental results but also paves the way for new innovations in research methodologies. adesisinc.comsilantes.com
Fundamental Principles of Deuterium (B1214612) Labeling for Research Applications
Deuterium (²H or D), a stable isotope of hydrogen, is a commonly used label in chemical and biomedical research. musechem.comsymeres.com The fundamental principle behind deuterium labeling lies in the fact that replacing hydrogen with deuterium has a minimal impact on the basic chemical and biological functions of a compound. chem-station.com However, this substitution introduces a clear kinetic isotope effect (KIE), which can be exploited in various research applications. chem-station.com
The KIE arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As a result, reactions that involve the breaking of a C-H bond will proceed at a slower rate when hydrogen is replaced with deuterium. This phenomenon is particularly useful for studying reaction mechanisms, as it can help to identify the rate-determining step of a reaction. symeres.comchem-station.com
In drug metabolism studies, deuterium labeling is a powerful tool for investigating metabolic pathways, bioavailability, and drug-drug interactions. symeres.comguidechem.com By selectively labeling specific positions in a drug molecule with deuterium, researchers can slow down its metabolism at those sites. chem-station.com This can lead to improved pharmacokinetic properties, such as a reduced clearance rate and an extended half-life. symeres.com Deuterium-labeled compounds also serve as ideal internal standards for quantitative analysis in mass spectrometry due to their distinct mass shift, allowing for precise and accurate measurement of the unlabeled drug in biological samples. musechem.comveeprho.com
The versatility of deuterium labeling extends to its use in various analytical techniques. nih.gov In NMR spectroscopy, deuterium can be used to simplify complex spectra and aid in structure elucidation. symeres.com The incorporation of deuterium is also being explored in the field of optical and electronic devices to enhance their properties and durability. chem-station.com The cost-effectiveness and ease of implementation of deuterium labeling, often using deuterium oxide (D₂O), make it a valuable and widely accessible tool for a broad range of scientific investigations. nih.gov
Overview of Ethacrynic Acid-d5 as a Key Deuterated Research Tool
This compound is a deuterated analog of Ethacrynic Acid, a loop diuretic that has also demonstrated anticancer activity. bertin-bioreagent.comcaymanchem.com In this compound, five hydrogen atoms in the butanoyl side chain have been replaced with deuterium atoms. veeprho.comcaymanchem.com This isotopic substitution makes it a valuable tool for a variety of research applications, particularly in analytical and pharmacokinetic studies. veeprho.com
The primary application of this compound is as an internal standard for the quantification of its non-labeled counterpart, Ethacrynic Acid, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.comclearsynth.com Due to its nearly identical chemical properties to Ethacrynic Acid but distinct molecular weight, this compound can be added to a biological sample in a known amount. veeprho.com During analysis, it co-elutes with the unlabeled drug but is detected at a different mass-to-charge ratio, allowing for precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response. musechem.comveeprho.com
This stable isotope-labeled compound is crucial for reliable analysis in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com The use of this compound as an internal standard improves the accuracy of mass spectrometry and liquid chromatography, enabling the precise quantification of Ethacrynic Acid in complex biological matrices. veeprho.com
Beyond its role as an internal standard, the parent compound, Ethacrynic Acid, is an inhibitor of glutathione (B108866) S-transferases (GSTs) and the Na-K-2Cl (NKCC) cotransporter. bertin-bioreagent.comcaymanchem.com Research has shown its cytotoxic effects on various cancer cells and its ability to inhibit Wnt/β-catenin signaling. bertin-bioreagent.comcaymanchem.com Formulations containing ethacrynic acid have been utilized in the management of edema. caymanchem.comnih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1330052-59-9 | veeprho.comcaymanchem.comclearsynth.comglpbio.commedchemexpress.comscbt.com |
| Molecular Formula | C₁₃H₇D₅Cl₂O₄ | veeprho.comcaymanchem.comclearsynth.comscbt.com |
| Molecular Weight | 308.17 g/mol | veeprho.comclearsynth.comglpbio.comscbt.com |
| IUPAC Name | 2-(2,3-dichloro-4-(2-methylenebutanoyl-3,3,4,4,4-d5)phenoxy)acetic acid | veeprho.comcaymanchem.com |
| Synonyms | [4-(2-Methylenebutyryl)-2,3-dichlorophenoxy-d5]acetic Acid; Crinuril-d5; Edecril-d5; Edecrin-d5; Etacrynic Acid-d5; MK 595-d5 | veeprho.com |
Table 2: Research Applications of Ethacrynic Acid and this compound
| Application | Compound | Description | Source |
| Internal Standard | This compound | Used for the quantification of Ethacrynic Acid by GC- or LC-MS. | bertin-bioreagent.comcaymanchem.comclearsynth.comglpbio.com |
| Diuretic | Ethacrynic Acid | Inhibits the Na-K-2Cl (NKCC) cotransporter. | bertin-bioreagent.comcaymanchem.comcaymanchem.com |
| Anticancer Research | Ethacrynic Acid | Inhibits glutathione S-transferases (GSTs) and shows cytotoxicity against various cancer cells. | bertin-bioreagent.comcaymanchem.comnih.govcaymanchem.com |
| Pharmacokinetic Studies | This compound | Facilitates accurate measurement of Ethacrynic Acid in biological samples. | guidechem.comveeprho.com |
| Metabolic Research | This compound | Enables precise tracking and quantification in metabolic studies. | guidechem.comveeprho.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLMBLBETYQHX-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Rigorous Characterization of Ethacrynic Acid D5
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into organic molecules is a fundamental process in the synthesis of isotopically labeled compounds. These methods, broadly categorized as hydrogen isotope exchange (HIE) reactions or the use of deuterated building blocks, are selected based on the target molecule's structure, the desired position of deuteration, and required isotopic purity. snnu.edu.cn
Common strategies include:
Catalytic Hydrogen Isotope Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by transition metals like iridium, palladium, or rhodium. snnu.edu.cn These reactions can be directed to specific positions on a molecule, such as the ortho-position of aromatic rings. snnu.edu.cn
Acid- or Base-Catalyzed Exchange: Labile protons, such as those adjacent to carbonyl groups or on heteroatoms, can be exchanged with deuterium by treatment with deuterated acids (e.g., D₂SO₄) or bases (e.g., NaOD) in a deuterated solvent like deuterium oxide (D₂O). google.com
Use of Deuterated Reagents: A highly effective method involves incorporating deuterium by using reagents that are already isotopically enriched. snnu.edu.cn This includes using D₂ gas for reductions, metal deuterides (e.g., lithium aluminum deuteride, LAD) for reducing carbonyls and esters, or employing deuterated starting materials in a multi-step synthesis.
For aromatic compounds, specific methods have been developed that allow for high levels of deuterium incorporation under mild conditions. One such approach uses catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in deuterated solvents to facilitate HIE on phenols, anilines, and other aromatic systems. chemrxiv.org Another facile method involves a palladium-catalyzed bromine-deuterium (Br/D) exchange using sodium formate-d as a mild and efficient deuterium source, which shows high functional group tolerance. rsc.org
The chemical name for Ethacrynic Acid-d5 is 2-(2,3-dichloro-4-(2-methylenebutanoyl-3,3,4,4,4-d₅)phenoxy)acetic acid. veeprho.comcaymanchem.com This structure indicates that the five deuterium atoms are located on the terminal ethyl group of the butanoyl side chain. Therefore, the synthetic strategy must involve a deuterated precursor for this specific fragment.
A plausible synthetic route would adapt the known synthesis of unlabeled ethacrynic acid. The key steps would likely be:
Preparation of a Deuterated Butyryl Precursor: The synthesis would begin with a commercially available, highly enriched deuterated starting material, such as bromoethane-d₅ or ethanol-d₆. This would be converted into a suitable four-carbon building block, such as butyric acid-d₅, and then to the more reactive butyryl chloride-d₅ or butyric anhydride-d₅.
Friedel-Crafts Acylation: The core aromatic structure, 2,3-dichlorophenoxyacetic acid (or its corresponding ethyl ester to avoid side reactions with the carboxylic acid), would undergo a Friedel-Crafts acylation reaction with the prepared butyryl chloride-d₅ in the presence of a Lewis acid catalyst (e.g., AlCl₃). mdpi.com This step attaches the deuterated butanoyl-d₅ chain to the aromatic ring.
Introduction of the Methylene (B1212753) Group: The final step involves the introduction of the exocyclic methylene group (C=CH₂). This is typically achieved through a Mannich-type reaction using formaldehyde (B43269) and a secondary amine (like dimethylamine) to form a Mannich base intermediate, followed by elimination to generate the α,β-unsaturated ketone of the final this compound product. mdpi.comgoogle.com
This building-block approach ensures that the deuterium atoms are placed specifically on the desired ethyl moiety with minimal isotopic scrambling.
When synthesizing a deuterated compound for use as an internal standard, achieving high isotopic purity and enrichment is critical for analytical accuracy. rsc.orgrsc.org
Isotopic Enrichment: This term refers to the percentage of the specified isotope (deuterium) at the labeled positions. isotope.com For example, a 99% enrichment for a D₅ compound means that at each of the five positions, there is a 99% probability of finding a deuterium atom instead of a hydrogen atom. isotope.com
Isotopic Distribution (Species Abundance): Due to the statistical nature of isotopic enrichment, no sample consists of 100% of the desired d₅-isotopologue. Instead, it is a mixture containing predominantly the target d₅ species, along with smaller amounts of d₄, d₃, and other isotopologues. isotope.com For instance, a D₃-labeled molecule with 99.5% isotopic enrichment will actually contain 98.5% of the D₃ species and 1.5% of the D₂H species. isotope.com
Maintaining Purity: To maximize enrichment, it is crucial to use highly enriched starting materials and solvents. sigmaaldrich.com Rigorous handling procedures, such as performing reactions under an inert atmosphere (e.g., argon or dry nitrogen), are necessary to prevent contamination from atmospheric moisture, which can introduce protons and lower the isotopic purity. sigmaaldrich.com The final isotopic enrichment of the product is a key quality parameter that must be accurately determined through spectroscopic analysis. rsc.orgrsc.org
Table 1: Theoretical Isotopic Distribution for a D₅ Compound at Different Enrichment Levels This table illustrates the calculated mole percent of each isotopologue (dₓ) for a molecule with five deuteration sites, assuming a random distribution.
| Isotopic Enrichment (%) | d₅ (%) | d₄ (%) | d₃ (%) | d₂ (%) | d₁ (%) | d₀ (%) |
|---|---|---|---|---|---|---|
| 99.0 | 95.10 | 4.80 | 0.10 | <0.01 | <0.01 | <0.01 |
| 98.0 | 90.39 | 9.22 | 0.38 | <0.01 | <0.01 | <0.01 |
| 95.0 | 77.38 | 20.36 | 2.14 | 0.11 | <0.01 | <0.01 |
Specific Deuteration Approaches for Ethacrynic Acid Precursors
Advanced Spectroscopic Characterization Techniques for this compound
To confirm the successful synthesis and purity of this compound, a combination of advanced spectroscopic techniques is essential. These methods verify the molecular structure, confirm the position and extent of deuteration, and quantify the isotopic distribution. rsc.orgrsc.org
NMR spectroscopy is a primary tool for confirming the identity and isotopic purity of deuterated compounds. sigmaaldrich.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons of the ethyl group in the unlabeled compound would be absent or significantly diminished. The degree of deuteration can be calculated by comparing the integration of any remaining residual proton signals in that region to the integration of other non-deuterated protons in the molecule, such as those on the aromatic ring. acs.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A strong peak in the ²H NMR spectrum confirms the presence and chemical environment of the incorporated deuterium atoms. wikipedia.org While it has a similar chemical shift range to proton NMR, the resolution is generally lower. wikipedia.org For highly deuterated compounds, ²H NMR is an excellent tool for structural verification. sigmaaldrich.com
Table 2: Expected NMR Chemical Shifts for Ethacrynic Acid Moieties This table shows representative chemical shift (δ) ranges for the protonated form. In the ¹H NMR of this compound, signals for the Butanoyl-CH₂CH₃ protons would be absent.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected Appearance in this compound ¹H NMR |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Present |
| Phenoxy-CH₂ | ~4.7 | Present |
| Methylene (=CH₂) | 5.5 - 6.2 | Present |
| Butanoyl-CH₂ | ~2.5 | Absent |
| Butanoyl-CH₃ | ~1.1 | Absent |
| Carboxylic Acid-H | 10 - 13 | Present (broad) |
HRMS is indispensable for the characterization of isotopically labeled compounds. It provides two critical pieces of information:
Molecular Formula Confirmation: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). enovatia.com This allows for the unambiguous determination of the elemental composition. For this compound, HRMS would confirm the molecular formula C₁₃H₇Cl₂D₅O₄ by matching the measured accurate mass to the theoretical value. caymanchem.comenovatia.com
Isotopic Distribution Analysis: Unlike low-resolution mass spectrometers, HRMS can resolve the individual peaks within an isotopic cluster that arise from the natural abundance of isotopes (like ¹³C and ³⁷Cl) and from the incomplete deuteration (d₄, d₃ species). enovatia.comnih.gov By analyzing the relative intensities of these peaks, a precise experimental isotopic distribution can be determined and compared to the theoretical distribution, providing a robust measure of isotopic enrichment. rsc.orgrsc.orgresearchgate.net
Table 3: Theoretical Monoisotopic Masses of Ethacrynic Acid Isotopologues This table highlights the mass difference that is readily distinguished by HRMS.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Ethacrynic Acid (unlabeled) | C₁₃H₁₂Cl₂O₄ | 302.0112 |
| Ethacrynic Acid-d₅ | C₁₃H₇D₅Cl₂O₄ | 307.0426 |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are sensitive to isotopic substitution. frontiersin.orgucd.ie The change in mass between a proton and a deuteron (B1233211) significantly alters the vibrational frequency of the corresponding chemical bond.
Raman Spectroscopy: The carbon-deuterium (C-D) bond exhibits a characteristic stretching vibration in a region of the Raman spectrum (approximately 2100–2300 cm⁻¹) that is often called the "cell-silent region." rsc.org This is because endogenous biological molecules like proteins and lipids have very few vibrations in this range, leading to a low background signal. This spectral window allows for the highly specific and quantitative detection of deuterated compounds in complex mixtures or biological samples. rsc.orgsurrey.ac.uk The intensity of the C-D stretching band can be correlated with the concentration of the deuterated species. rsc.org
Coherent anti-Stokes Raman Scattering (CARS) Microscopy: CARS is a nonlinear optical technique that provides the same vibrational contrast as Raman spectroscopy but with much higher sensitivity and imaging speed. nih.gov By tuning the lasers to the C-D vibrational frequency, CARS microscopy can be used to visualize the spatial distribution of this compound within cells or tissues with high resolution, without the need for fluorescent labels. optica.orgresearchgate.netnih.gov This makes it a powerful tool for studying the uptake and localization of deuterated molecules. nih.govresearchgate.net
Table 4: Characteristic Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C-H Stretch | 2800 - 3000 | Common in all organic and biological molecules. |
| C-D Stretch | 2100 - 2300 | Unique signature for deuterated compounds, located in a spectrally clear region. rsc.org |
Ethacrynic Acid D5 As an Essential Internal Standard in Quantitative Bioanalysis
Principles and Advantages of Internal Standard Methodologies in Mass Spectrometry
In quantitative mass spectrometry (MS), the use of an internal standard (IS) is a fundamental technique to ensure the accuracy and reliability of analytical results. scioninstruments.com An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls before sample processing. scioninstruments.comnumberanalytics.com The core principle is that the IS experiences the same analytical variations as the target analyte during the entire procedure, including sample preparation, injection, and instrumental analysis. scioninstruments.comnih.gov Mass spectrometry, in particular, benefits from internal standards due to the complexity of the technique, which involves ionization, mass analysis, and detection, all of which can introduce variability. scioninstruments.com
The primary advantages of employing an internal standard methodology include:
Correction for Sample Loss: It compensates for the loss of analyte during complex sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). scioninstruments.commusechem.com
Correction for Instrumental Variability: It accounts for variations in injection volume and fluctuations in instrument sensitivity or drift over an analytical run. scioninstruments.comnumberanalytics.com
Improved Accuracy and Precision: By correcting for both systematic and random errors, internal standards significantly enhance the accuracy and precision of the quantification. scioninstruments.comnumberanalytics.com
Increased Robustness: The method becomes more resilient to external factors, making the results more reliable and reproducible. numberanalytics.com
The concentration of the analyte is determined by calculating the ratio of the analyte's response to the internal standard's response. This ratio is then plotted against the analyte's concentration to generate a calibration curve, which corrects for the aforementioned variations. numberanalytics.com
The "matrix effect" is a significant challenge in bioanalysis, especially when using techniques like electrospray ionization (ESI) in liquid chromatography-mass spectrometry (LC-MS). scioninstruments.com It refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix (e.g., plasma, urine). scioninstruments.comwuxiapptec.com This can lead to inaccurate and imprecise results.
Stable isotope-labeled (SIL) internal standards are considered the gold standard for mitigating matrix effects. wuxiapptec.comcrimsonpublishers.com A SIL-IS, such as Ethacrynic Acid-d5, is a form of the analyte where one or more atoms have been replaced with a heavy stable isotope (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). wuxiapptec.comcrimsonpublishers.com
Key attributes of SIL internal standards include:
Identical Physicochemical Properties: A SIL-IS has nearly the same chemical and physical properties (e.g., pKa, logD, extraction recovery) as the analyte. wuxiapptec.com
Co-elution: It typically co-elutes with the analyte during chromatographic separation. cerilliant.com
Equivalent Ionization Behavior: Because they are chemically identical, the SIL-IS and the analyte are affected to the same degree by matrix-induced ionization suppression or enhancement. wuxiapptec.com
By using the response ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is effectively normalized, leading to highly accurate quantification even in complex biological samples. musechem.comwuxiapptec.com this compound, with five deuterium atoms, provides a sufficient mass difference from the unlabeled ethacrynic acid to prevent mass spectrometric cross-talk while ensuring it behaves almost identically during analysis. wuxiapptec.comcaymanchem.com
UHPLC-MS/MS is a powerful analytical technique renowned for its high sensitivity, selectivity, and speed, making it a cornerstone of modern bioanalysis. biopharmaservices.com In this context, this compound is explicitly intended for use as an internal standard for the quantification of its non-labeled counterpart, ethacrynic acid. caymanchem.comclearsynth.com
The use of a SIL-IS like this compound is crucial in UHPLC-MS/MS for several reasons:
It compensates for variability in the sample preparation and the analytical workflow. biopharmaservices.com
It effectively corrects for matrix effects that can be particularly pronounced with the high sensitivity of modern mass spectrometers. cerilliant.com
Research has utilized UHPLC coupled with high-resolution mass spectrometry (HRMS) to investigate the interaction of ethacrynic acid with biological molecules, demonstrating the suitability of this chromatographic technique for analyzing the compound. nih.gov When developing a quantitative method, this compound would be added to samples before analysis by UHPLC-MS/MS to ensure reliable data. nih.gov
Similar to its role in LC-MS, this compound is also designed for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). bertin-bioreagent.comhoelzel-biotech.com GC-MS is another highly specific and sensitive technique, often used for volatile or semi-volatile compounds. For a compound like ethacrynic acid, derivatization may be required to increase its volatility and thermal stability for GC analysis.
The principles of using an internal standard in GC-MS are the same as in LC-MS. scioninstruments.com this compound, being chemically analogous to the analyte, would undergo the same derivatization process and exhibit similar chromatographic behavior. It would correct for variations in derivatization efficiency, injection volume, and potential analyte degradation in the hot injector, thereby improving the accuracy and repeatability of the quantitative results. scioninstruments.com
Application in Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Development and Validation of Analytical Methods for Ethacrynic Acid Quantification
The development and validation of a bioanalytical method are essential to ensure that it is reliable and suitable for its intended purpose. fda.gov The process involves optimizing all analytical conditions and then formally demonstrating the method's performance characteristics.
Developing a robust quantitative assay for ethacrynic acid using this compound as an internal standard involves several key steps.
Preparation of Standards: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or DMSO, in which it is slightly soluble. caymanchem.com This stock is used to spike all calibration standards, quality control (QC) samples, and unknown study samples at a fixed concentration. scioninstruments.com
Sample Preparation: A sample extraction procedure must be developed to isolate ethacrynic acid and this compound from the biological matrix (e.g., plasma, urine). Solid-phase extraction (SPE) is a common and effective technique for this purpose. nih.gov
Chromatographic Separation: An HPLC or UHPLC method is developed to achieve good separation of ethacrynic acid from endogenous matrix components. A common approach is reversed-phase chromatography using a C18 column (such as a Spherisorb ODS II) with an isocratic or gradient mobile phase consisting of an acidic buffer and organic solvents like methanol and acetonitrile. nih.gov The goal is to obtain a sharp, symmetrical peak for ethacrynic acid, which co-elutes with this compound.
Mass Spectrometric Detection: The mass spectrometer is tuned to detect both ethacrynic acid and this compound. This is typically done in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and sensitivity.
A research study developing an HPLC assay for ethacrynic acid and its cysteine conjugate provides a foundation for such method development, outlining successful separation and detection parameters that could be adapted for a UHPLC-MS/MS method using this compound. nih.gov
Once a method is developed, it must be validated to demonstrate its reliability. karger.com For research-oriented assays, validation typically follows established guidelines to assess several key parameters. fda.govnih.gov
| Validation Parameter | Description | Common Acceptance Criteria for Research Assays |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. fda.gov | The response in blank matrix samples should be free of significant interference at the retention time of the analyte and IS. fda.gov |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. A calibration curve is generated using at least six non-zero standards. nih.gov | The coefficient of determination (r²) should be >0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at the LLOQ). pmda.go.jp |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. karger.com | Analyte response should be at least 5 times the blank response. Accuracy should be within 80-120%, and precision should be ≤20% CV. karger.com |
| Accuracy | The closeness of the determined value to the nominal or known true value. It is assessed using QC samples at multiple concentration levels (low, mid, high). | The mean concentration should be within ±15% of the nominal value for QC samples. pmda.go.jp |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the coefficient of variation (CV %) and is assessed for intra-assay and inter-assay variability. | The CV should not exceed 15% for QC samples. pmda.go.jp |
Table based on information from regulatory guidelines and common practices. fda.govkarger.comnih.govpmda.go.jp
For example, a validated HPLC-UV method for ethacrynic acid reported a limit of quantification of 20 ng/mL in plasma and urine, with all validation parameters falling within required limits, demonstrating the feasibility of creating a sensitive and robust assay for the compound. nih.gov A method using this compound with UHPLC-MS/MS would be expected to achieve even lower LLOQ values due to the enhanced sensitivity of the technique.
Method Development Strategies Utilizing this compound
Specific Applications in Research Sample Analysis
The precision of quantitative bioanalysis hinges on the ability to correct for analyte loss during sample preparation and variability in instrument response. This compound serves as an ideal internal standard for its non-deuterated counterpart, ethacrynic acid, in mass spectrometry-based assays. clearsynth.comtocris.comveeprho.com Its utility is particularly pronounced in complex biological matrices encountered in research settings, where accuracy is paramount. Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by the mass spectrometer, enabling precise quantification. veeprho.comiosrjournals.org
Quantification of Ethacrynic Acid in In Vitro Biological Matrices (e.g., Cell Lysates, Organoid Models)
In vitro research models are fundamental to understanding the cellular mechanisms of drug action. When studying ethacrynic acid in these systems, this compound is indispensable for accurate measurement. For instance, in studies investigating the cytotoxic effects of ethacrynic acid on cancer cell lines, precise quantification in cell lysates is crucial for determining dose-response relationships. nih.gov
Research has demonstrated the cytotoxic effects of ethacrynic acid across various cancer cell lines. caymanchem.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several lines. For example, IC50 values of 45.53 µM, 39.64 µM, and 25.23 µM have been reported for MCF-7, MDA-MB-231, and 4T1 cancer cells, respectively. caymanchem.com In primary chronic lymphocytic leukemia cells, the IC50 was found to be 8.56 µM. caymanchem.com
The analytical workflow for these studies typically involves incubating the cells with varying concentrations of ethacrynic acid. After incubation, the cells are lysed, and a known amount of this compound is added as the internal standard. acs.org The samples then undergo an extraction process, often a protein precipitation step followed by organic solvent extraction, to isolate the analyte and internal standard from interfering cellular components. acs.orgwaters.com The final extract is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. acs.org The ratio of the ethacrynic acid peak area to the this compound peak area allows for precise calculation of the ethacrynic acid concentration in the original lysate. acs.org This methodology has been applied in studies examining the effects of ethacrynic acid on signaling pathways, such as the Wnt/β-catenin pathway, and its role as an inhibitor of enzymes like glutathione (B108866) S-transferases (GSTs). caymanchem.commedchemexpress.com
Table 1: In Vitro Cytotoxicity of Ethacrynic Acid in Various Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC50) values of ethacrynic acid in different cancer cell lines, as determined in research studies.
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | 45.53 | caymanchem.com |
| MDA-MB-231 | Human Breast Adenocarcinoma | 39.64 | caymanchem.com |
| 4T1 | Murine Breast Cancer | 25.23 | caymanchem.com |
| Primary Chronic Lymphocytic Leukemia (CLL) Cells | Human Leukemia | 8.56 | caymanchem.com |
Quantification of Ethacrynic Acid in Ex Vivo Tissue and Fluid Samples from Research Models
Following in vitro validation, promising compounds are often evaluated in research animal models. The analysis of drug concentrations in ex vivo samples—tissues and biological fluids taken from these models—is a critical component of pharmacokinetic and pharmacodynamic studies. veeprho.com this compound is essential for the accurate quantification of ethacrynic acid in these complex matrices, which include plasma, urine, and various tissue homogenates. bertin-bioreagent.comgoogle.com
For example, in a murine breast cancer model, ethacrynic acid was shown to enhance the tumor growth reduction induced by other anticancer agents. caymanchem.com Quantifying the concentration of ethacrynic acid in the tumor tissue and plasma is vital to correlate exposure with therapeutic effect. The analytical process for these samples is rigorous. Biological fluids like plasma or urine often require sample preparation to remove proteins and other interfering substances. nih.gov Common techniques include protein precipitation with organic solvents like isopropanol (B130326) or acetonitrile, or solid-phase extraction (SPE), which provides a cleaner sample. waters.comnih.gov For tissue samples, an additional homogenization step is required before extraction.
Once the sample is prepared and the this compound internal standard is added, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is used to separate ethacrynic acid from its metabolites and other endogenous compounds. iosrjournals.orgnih.gov Detection is typically achieved using tandem mass spectrometry (MS/MS), which offers high sensitivity and selectivity. iosrjournals.org Validated HPLC methods have demonstrated limits of quantification as low as 20 ng/mL for ethacrynic acid in both plasma and urine, which is sufficient for pharmacokinetic studies. nih.gov LC-MS/MS methods provide the robustness and speed necessary for screening various biological samples in research settings. dshs-koeln.dedshs-koeln.de
Table 2: Bioanalytical Methodologies for Ethacrynic Acid Quantification in Ex Vivo Samples This table summarizes key parameters from validated analytical methods for the quantification of ethacrynic acid in biological fluids using an internal standard.
| Matrix | Analytical Method | Sample Preparation | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
|---|---|---|---|---|
| Plasma | HPLC-UV | Solid-Phase Extraction (SPE) | 20 ng/mL (LOQ) | nih.gov |
| Urine | HPLC-UV | pH stabilization, washing step | 20 ng/mL (LOQ) | nih.gov |
| Urine | LC-ESI-MS/MS | Liquid-Liquid Extraction | 50 ng/mL (LOD) | dshs-koeln.de |
| Whole Blood | UPLC-MS/MS | Protein Precipitation | Not Specified for Ethacrynic Acid (Method described for other analytes) | waters.com |
Applications of Ethacrynic Acid D5 in Mechanistic Pharmacokinetic and Metabolic Research Models
Elucidating Metabolic Pathways of Ethacrynic Acid and its Analoguesguidechem.comdrugbank.comlexi.com
The biotransformation of ethacrynic acid is complex, primarily involving conjugation with endogenous sulfhydryl compounds. Ethacrynic Acid-d5 is instrumental in dissecting these pathways. As a potent inhibitor of glutathione (B108866) S-transferases (GSTs), ethacrynic acid's primary metabolic route involves the formation of glutathione adducts. chemsrc.comebi.ac.ukwikipedia.org The use of its deuterated form allows for meticulous tracking and quantification of both the parent compound and its subsequent metabolites.
The core utility of this compound lies in its application as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. The five deuterium (B1214612) atoms increase the molecular weight of the compound by five mass units compared to the unlabeled ethacrynic acid. This mass difference allows for clear differentiation between the internal standard and the analyte in a mass spectrometer.
When studying the metabolism of ethacrynic acid, a known quantity of this compound is added to biological samples (e.g., plasma, urine, or cell culture media). veeprho.com Any metabolites formed from the unlabeled ethacrynic acid will retain the original isotopic pattern, while the deuterated standard remains distinct. This "mass shift filtering" strategy significantly reduces matrix interference and allows for the confident identification and precise quantification of metabolites, such as the primary cysteine conjugate formed after the initial glutathione adduction. clearsynth.comdrugs.com
| Parameter | Description | Role of this compound |
|---|---|---|
| Principle | Utilizes the mass difference between the unlabeled drug (analyte) and its stable isotope-labeled version (internal standard). | Serves as the internal standard with a +5 Da mass shift. veeprho.com |
| Methodology | Co-injection of the analyte and internal standard into an LC-MS system for separation and detection. | Provides a stable, non-radioactive tracer for accurate quantification. bertin-bioreagent.com |
| Metabolite Signature | Metabolites of ethacrynic acid will show a characteristic mass, distinct from the d5-labeled standard. | Allows researchers to distinguish true drug metabolites from background ions and noise in the biological matrix. |
| Primary Metabolite | Ethacrynic acid is metabolized to a cysteine conjugate. drugs.com | Enables accurate measurement of the formation rate and concentration of the cysteine conjugate and other metabolites. |
In vitro systems are fundamental to studying drug metabolism, and this compound enhances the reliability of these assays.
Microsomal Assays: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s and GSTs. To investigate the role of these enzymes in ethacrynic acid's biotransformation, the unlabeled drug is incubated with microsomes. This compound is used as the internal standard during LC-MS analysis of the incubation mixture to accurately quantify the rate of disappearance of the parent drug and the formation of its metabolites. researchgate.net
Hepatocyte Incubations: Primary hepatocytes offer a more complete model of liver metabolism as they contain a full suite of enzymes and cofactors. news-medical.net In studies using isolated rat hepatocytes, ethacrynic acid has been shown to undergo oxidative metabolism. nih.gov In such experiments, this compound is crucial for quantifying the extent of metabolism and the formation of various products, providing a comprehensive view of the drug's metabolic fate within a whole-cell system. veeprho.comnih.gov These assays can elucidate the kinetics of specific metabolic pathways and help identify the enzymes responsible. news-medical.net
Identification of Metabolites through Deuterium Tracking
Pharmacokinetic Profiling in Preclinical Research Modelsguidechem.comdrugbank.comlexi.com
This compound is a vital tool for determining the pharmacokinetic profile of ethacrynic acid in preclinical settings. Its use as an internal standard ensures the generation of high-quality, reproducible data for absorption, distribution, metabolism, and excretion (ADME) studies. veeprho.comclearsynth.com
To understand how ethacrynic acid is absorbed and distributed throughout the body, it is administered to animal models. nih.gov Following administration, biological samples such as blood, plasma, and various tissues are collected over time. During the analytical phase, this compound is added to these samples to enable precise quantification of the parent drug's concentration via LC-MS. veeprho.com This allows researchers to determine the rate and extent of absorption from the gastrointestinal tract and its distribution into different tissues. Studies in animals have shown that substantial amounts of ethacrynic acid accumulate in the liver. drugs.com
The elimination kinetics of a drug describe how it is cleared from the body. By measuring the concentration of ethacrynic acid in plasma or urine over time (using this compound as the standard), key pharmacokinetic parameters can be calculated. A study investigating the pharmacokinetics of ethacrynic acid in cancer patients provided data on its clearance and half-life. ebi.ac.uknih.gov The drug is eliminated through both urine (30-65%) and bile (35-40%), partly as its cysteine conjugate. drugs.com
| Pharmacokinetic Parameter | Value (Two-Compartment Model) | Value (One-Compartment Model) | Source |
|---|---|---|---|
| Terminal Half-Life | 30 minutes | 8 minutes | ebi.ac.uknih.gov |
| Total Body Clearance | 611 ml/min | 1405 ml/min | ebi.ac.uknih.gov |
| Bioavailability (Oral) | Low and variable (<21%) | nih.gov |
Assessment of Absorption and Distribution Characteristics in Animal Models
Studies on Drug-Drug Interactions at the Metabolic Levellexi.com
Ethacrynic acid is a known inhibitor of glutathione S-transferases (GSTs), a major family of detoxification enzymes. ebi.ac.ukwikipedia.org This inhibition is a key mechanism for potential drug-drug interactions. If ethacrynic acid is co-administered with another drug that is also metabolized by GSTs, it can lead to altered plasma concentrations and potential toxicity of the co-administered drug.
This compound can be used in in vitro studies to investigate these interactions. For example, researchers can incubate a substrate of a specific GST enzyme with liver microsomes in the presence and absence of ethacrynic acid. By using this compound as the internal standard to measure its own concentration and other labeled standards for the co-administered drug, the inhibitory potency (e.g., IC50 value) of ethacrynic acid on the metabolism of the other drug can be determined accurately. bertin-bioreagent.com This information is critical for predicting and avoiding adverse drug interactions in a clinical setting. drugs.commedscape.com
Advanced Research Investigations: Isotope Effects and Mechanistic Elucidation Via Ethacrynic Acid D5
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon substituting an atom in a reactant with one of its isotopes. wikipedia.org The magnitude of the KIE provides insight into the reaction mechanism, particularly whether a bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. wikipedia.orggoogle.com The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy. googleapis.comportico.org Consequently, reactions that involve the cleavage of a C-H bond in the rate-limiting step are typically slower when deuterium (B1214612) is substituted for hydrogen, resulting in a "primary" KIE (kH/kD > 1). wikipedia.orgportico.org
Ethacrynic Acid-d5 is specifically deuterated at the terminal ethyl group of the butanoyl side chain, with the chemical structure 2-(2,3-dichloro-4-(2-methylenebutanoyl-3,3,4,4,4-d5)phenoxy)acetic acid. bertin-bioreagent.comsussex-research.comveeprho.com This specific placement of deuterium atoms is critical for its application in mechanistic studies.
A primary biochemical transformation of ethacrynic acid is its conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). medchemexpress.comdrugbank.com This reaction proceeds via a Michael addition, where the nucleophilic thiol group of GSH attacks the electrophilic β-carbon of the α,β-unsaturated ketone system on the ethacrynic acid molecule. nih.gov
Since the deuterium atoms in this compound are located on the terminal ethyl group and not on the reactive α,β-unsaturated system, the direct C-D bonds are not broken during this specific conjugation reaction. Therefore, a significant primary KIE would not be expected for the GST-catalyzed Michael addition itself. However, the absence of a KIE in this context can be just as informative, confirming that C-H bond cleavage on the butanoyl terminus is not involved in the rate-limiting step of GSH conjugation.
Conversely, if other metabolic pathways exist where enzymatic oxidation or cleavage of the butanoyl side chain occurs, this compound would be an ideal substrate to probe the mechanism. A significant KIE would indicate that a C-H bond cleavage at the deuterated position is a rate-limiting step in that alternative pathway. Furthermore, studies on the hepatic clearance of ethacrynic acid have suggested that under certain conditions, the rate-limiting process for its conjugation is not the enzymatic reaction itself but rather cellular uptake or the availability of the GSH cosubstrate. nih.gov KIE studies using this compound can help dissect these effects; by demonstrating a lack of isotope effect on the intrinsic enzymatic rate, researchers can more confidently attribute rate limitations to transport or other physiological factors.
Even when a C-D bond is not cleaved in the rate-determining step, a smaller "secondary" kinetic isotope effect (SKIE) can be observed. wikipedia.org SKIEs arise from changes in the vibrational modes of the molecule as it moves from the ground state to the transition state. The substitution of hydrogen with deuterium can alter the steric profile and hyperconjugative effects of the molecule, which can influence the stability of the transition state and thus the reaction rate.
In the context of this compound binding to an enzyme like GST, the deuterated ethyl group may subtly alter the conformation of the butanoyl chain within the hydrophobic pocket of the enzyme's active site. This could lead to a slightly different orientation of the reactive α,β-unsaturated ketone relative to the bound GSH, potentially impacting the efficiency of the conjugation reaction. Measuring a SKIE in this context could provide high-resolution information about the conformation of the substrate in the enzyme-substrate complex and the steric constraints of the active site.
Table 1: Potential KIE Observations in this compound Biochemical Studies
| Investigated Reaction | Deuteration Position | Expected KIE Type | Mechanistic Insight |
|---|---|---|---|
| GST-catalyzed GSH conjugation | Terminal ethyl group (d5) | None, or small Secondary KIE | Confirms C-H cleavage at the d5 position is not rate-limiting for Michael addition; provides data on transition state conformation. |
| Hypothetical side-chain oxidation | Terminal ethyl group (d5) | Primary KIE | Indicates C-H bond cleavage at the deuterated position is rate-limiting for this specific metabolic pathway. |
Investigating Rate-Limiting Steps in Biochemical Transformations
Exploring Structure-Activity Relationships and Deuteration Position Impacts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For ethacrynic acid, SAR studies on its analogues have shown that substituents on the phenoxyacetic acid core are critical for its activity as a GST inhibitor. nih.gov For example, research indicates that substitution at the 3' position of the phenyl ring is necessary for inhibiting GSTP1-1 activity. nih.gov
Drawing parallels from research on deuterated polyunsaturated fatty acids, where deuteration at different positions selectively impacted different enzymatic pathways (e.g., COX vs. LOX enzymes), the specific placement of deuterium in this compound could potentially be used to dissect its effects on different GST isozymes or other off-target proteins that may interact with the butanoyl side chain. researchgate.netacs.org
Table 2: Structural Comparison of Ethacrynic Acid and this compound
| Compound | Chemical Formula | Molar Mass (g/mol) | Key Structural Difference | Potential Impact on Activity |
|---|---|---|---|---|
| Ethacrynic Acid | C13H12Cl2O4 nih.gov | 303.13 nih.gov | Protiated terminal ethyl group | Standard metabolic profile |
| This compound | C13H7D5Cl2O4 sussex-research.com | 308.17 sussex-research.com | Deuterated terminal ethyl group | Increased metabolic stability at the deuterated site; potential for metabolic switching |
Role in Studying Protein-Ligand Interactions and Covalent Adduction Mechanisms
Ethacrynic acid is known to be a covalent inhibitor. nih.gov Its electrophilic α,β-unsaturated ketone moiety makes it a Michael acceptor, allowing it to form irreversible covalent bonds with nucleophilic amino acid residues on proteins, most notably cysteine. nih.gov This covalent adduction is key to its mechanism of inhibition for targets like GSTP1-1 and has been shown for other proteins as well. bertin-bioreagent.comnih.gov For instance, a study identified ethacrynic acid as a novel covalent inhibitor of MAP2K6 kinase, where it acts by alkylating a non-conserved cysteine residue. nih.gov
This compound is an exceptional tool for identifying and validating such covalent protein targets. In modern proteomics, covalent modifications are often identified using mass spectrometry by detecting the mass shift in a peptide after it has been modified by a ligand. The use of a deuterated compound provides a distinct isotopic signature that is easily distinguishable from background noise or endogenous modifications.
When this compound forms a covalent adduct with a protein, the resulting modified peptide will have a mass that is 5 Daltons higher than if it were modified by the non-deuterated parent compound. This unique mass shift serves as an unambiguous "tag," confirming that the modification originates from the administered compound. This greatly enhances the confidence in identifying specific sites of covalent adduction, helping to map the interactome of the drug and elucidate its mechanism of action on a molecular level.
Table 3: Known and Potential Protein Targets for Covalent Adduction by Ethacrynic Acid
| Protein Target | Functional Class | Role of Covalent Adduction | Utility of this compound |
|---|---|---|---|
| Glutathione S-Transferase P1-1 (GSTP1-1) bertin-bioreagent.comcaymanchem.com | Detoxification Enzyme | Inhibition of catalytic activity | Confirming site-specific adduction via mass spectrometry |
| MAP2K6 Kinase nih.gov | Protein Kinase | Inhibition of kinase activity | Validating a novel off-target interaction and identifying the specific cysteine residue involved |
| Factor XIIIa nih.gov | Coagulation Factor | Inhibition of transglutaminase activity | Investigating off-target effects and mechanism of covalent inhibition |
| Solute carrier family 12 member 1 (NKCC2) drugbank.com | Ion Transporter | Inhibition of ion transport (primary diuretic effect) | Elucidating the specific binding site and covalent mechanism on the transporter protein |
Emerging Research Avenues and Future Perspectives for Deuterated Ethacrynic Acid and Analogues
Development of Novel Deuterated Derivatives for Targeted Research Probes
The development of deuterated derivatives of ethacrynic acid extends its utility beyond a simple internal standard. caymanchem.com By strategically placing deuterium (B1214612) atoms on the molecule, researchers can create novel probes to investigate specific biological questions. Deuterium labeling can influence the metabolic fate of a compound, potentially leading to the identification of previously unknown metabolic pathways or reactive intermediates. lifetechindia.commedchemexpress.com This "metabolic switching" can be harnessed to create probes that are more resistant to certain metabolic transformations, allowing them to reach their intended targets in higher concentrations or for longer durations.
Furthermore, the altered mass of deuterated compounds can be exploited in mass spectrometry-based assays to distinguish the probe from its endogenous, non-deuterated counterparts. spectroinlets.commetwarebio.com This allows for precise tracking and quantification of the probe and its metabolites within a complex biological system. For instance, a deuterated ethacrynic acid analog could be designed to specifically target and covalently modify a particular protein, with the deuterium label serving as a unique signature for identifying the modified protein and its specific site of interaction.
Table 1: Potential Applications of Novel Deuterated Ethacrynic Acid Derivatives
| Research Area | Application of Deuterated Probe | Potential Insights |
| Enzyme Inhibition | Design of metabolically stabilized inhibitors | Elucidation of off-target effects and inhibitor residence time |
| Drug Metabolism | Tracing the formation of specific metabolites | Identification of novel biotransformation pathways |
| Covalent Labeling | Identification of protein binding partners | Mapping the cellular interactome of ethacrynic acid |
Integration into Multi-Omics Research Paradigms (e.g., Metabolomics, Proteomics Workflows)
Ethacrynic Acid-d5 and its analogs are increasingly being integrated into multi-omics research workflows, particularly in the fields of metabolomics and proteomics. medchemexpress.com In metabolomics, stable isotope tracing using compounds like this compound allows for the detailed mapping of metabolic pathways. nih.gov By introducing the labeled compound into a biological system, researchers can follow the incorporation of the deuterium atoms into various downstream metabolites, providing a dynamic view of metabolic flux. nih.gov This approach is invaluable for understanding how diseases or drug treatments perturb metabolic networks. researchgate.net
In the realm of proteomics, this compound can be used in chemoproteomic strategies to identify the cellular protein targets of ethacrynic acid. nih.gov Because ethacrynic acid is known to react with cysteine residues in proteins, a deuterated version can be used to "tag" these target proteins. nih.gov Subsequent analysis by mass spectrometry can then identify the proteins that have been modified by the deuterated compound, providing a comprehensive profile of its protein interactome. researchgate.net This information is crucial for understanding the compound's mechanism of action and potential off-target effects. nih.govresearchgate.net
Potential for this compound in Tracing Cellular Processes Beyond Pharmacokinetics (e.g., Cell Proliferation Methodological Research with Stable Isotopes)
The application of this compound extends beyond traditional pharmacokinetic analysis to the investigation of fundamental cellular processes. caymanchem.com For instance, stable isotope labeling can be employed to study cell proliferation. By providing cells with a deuterated nutrient source, researchers can track the incorporation of the isotope into newly synthesized macromolecules like DNA, providing a direct measure of cell division. While not a direct application of this compound itself, the principles of stable isotope tracing it embodies are central to these methodologies. spectroinlets.commetwarebio.com
Furthermore, given ethacrynic acid's known effects on various cellular pathways, including those involved in cell growth and apoptosis, this compound can be used as a tool to probe these processes. mdpi.com For example, by treating cells with this compound and analyzing changes in the proteome or metabolome, researchers can gain insights into the specific molecular events that are triggered by the compound. heals-eu.eu This can help to unravel the complex signaling cascades that regulate cell fate. A study on the combined treatment of ethacrynic acid and cinnamic acid demonstrated a significant decrease in the proliferation of K562, HepG2, and TFK-1 cells by 63%, 75%, and 70%, respectively. The same study also observed a 5.5-fold increase in the apoptotic cell population in K562 cells.
Methodological Advancements in Deuterium Analysis and Quantitative Isotope Tracking
The expanding use of deuterated compounds like this compound in research is driving advancements in analytical techniques for deuterium analysis and quantitative isotope tracking. sustainability-directory.com High-resolution mass spectrometry (MS) is a cornerstone of these methodologies, allowing for the precise measurement of isotopic enrichment in biological samples. longdom.orginteresjournals.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the quantification of deuterated compounds and their metabolites. caymanchem.combertin-bioreagent.com
Recent developments in MS technology, such as data-independent acquisition (DIA) methods, are further enhancing the capabilities for automated and high-throughput analysis of deuterated samples. biorxiv.org Additionally, computational tools and software are being developed to facilitate the complex data analysis required for isotope tracing experiments, enabling more accurate and comprehensive interpretation of the results. umaryland.edu These methodological advancements are critical for fully realizing the potential of deuterated compounds as research tools and for pushing the boundaries of our understanding of biological systems. nih.gov
Table 2: Key Analytical Techniques for Deuterium Analysis
| Technique | Principle | Application in this compound Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass-based detection. | Quantification of this compound and its volatile metabolites. caymanchem.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. | Quantification of this compound and a wide range of its metabolites in biological fluids. caymanchem.combertin-bioreagent.com |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange on protein backbone amides. longdom.org | Probing protein conformational changes upon binding of ethacrynic acid. longdom.orginteresjournals.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. | Structural elucidation of deuterated metabolites and analysis of isotopic enrichment. spectroinlets.com |
Q & A
Q. How is Ethacrynic Acid-d5 utilized in pharmacokinetic (ADME) studies, and what methodological advantages does its deuterium labeling provide?
this compound is employed as an isotopic tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of its non-deuterated counterpart. Its deuterium labeling allows for precise tracking via mass spectrometry (e.g., LC-MS) by distinguishing it from endogenous molecules or unlabeled ethacrynic acid in biological matrices. This approach minimizes interference from background noise, enabling accurate quantification of drug concentrations in tissues, plasma, or urine .
Q. What analytical techniques are recommended for quantifying this compound in biological samples, and how are validation parameters optimized?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Method validation should include specificity (resolution from metabolites like the cysteine conjugate), linearity (1–1000 ng/mL range), intra-/inter-day precision (<15% RSD), and recovery rates (>80%). Internal standards such as hippuric acid-d5 or tryptophan-d5 can improve accuracy by correcting for matrix effects .
Q. What is the mechanistic basis for this compound’s inhibition of glutathione S-transferases (GSTs), and how does this inform experimental design?
this compound covalently binds to GSTs via a reactive α,β-unsaturated ketone group, forming adducts with glutathione (GSH) or active-site residues (e.g., Tyr7, Arg13). Researchers should pre-incubate GST isoforms (e.g., GSTP1-1) with this compound to assess time-dependent inhibition kinetics. Competitive binding assays with GSH or molecular docking (using PDB 2GSS) can validate binding modes .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s dual role as a diuretic and NF-κB/leukotriene pathway modulator in mechanistic studies?
Discrepancies arise from concentration-dependent effects: at low doses (μM range), it primarily inhibits renal Na+/K+/2Cl− cotransport (diuretic effect), while higher doses (10–50 μM) disrupt NF-κB via IκB kinase inhibition. To isolate pathways, use siRNA knockdown of NF-κB subunits (e.g., p65) in cell models or employ leukotriene biosynthesis assays (e.g., LTB4 ELISA) alongside diuresis measurements in rodent models .
Q. What experimental strategies mitigate this compound’s redox interference in cellular assays, particularly in systems with high glutathione levels?
High intracellular GSH can scavenge this compound, reducing its efficacy. Pre-treat cells with buthionine sulfoximine (BSO) to deplete GSH or use glutathione synthase-deficient cell lines. Alternatively, employ redox-insensitive analogs (e.g., ethacrynic acid methyl ester) or measure residual GSH levels post-treatment via Ellman’s assay to quantify drug availability .
Q. How do molecular docking and crystallographic data inform the optimization of this compound derivatives for enhanced GST isoform selectivity?
Docking studies (e.g., AutoDock Vina) reveal that substitutions at the phenoxyacetic acid moiety improve selectivity for GSTπ over GSTμ. For example, introducing a trifluoromethyl group increases hydrophobic interactions with Val35 and Trp38 in GSTP1-1. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD) and X-ray crystallography to resolve ligand-protein interactions .
Q. What statistical approaches resolve variability in this compound’s metabolic stability data across in vitro and in vivo models?
Use mixed-effects modeling to account for interspecies differences (e.g., human vs. rat liver microsomes). Incorporate covariates like CYP450 expression levels (via proteomics) or hepatic blood flow rates. For in vivo data, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance rates from preclinical data .
Methodological Best Practices
- Data Reproducibility : Always include batch-specific deuterium enrichment levels (e.g., ≥98% by NMR) and solvent stability data (e.g., degradation in DMSO at −80°C) in supplementary materials .
- Conflict Resolution : When pharmacokinetic data conflict with enzyme inhibition assays, cross-validate using orthogonal methods (e.g., microsomal stability assays + radiolabeled tracer studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
